molecular formula C20H27F3N2O5 B023197 (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid CAS No. 116169-90-5

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Cat. No. B023197
M. Wt: 432.4 g/mol
InChI Key: YNLDFNVDZZGPHE-HOTGVXAUSA-N
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Description

The compound belongs to a class of substances that are significant in various chemical and biochemical contexts. Its structure suggests it is a complex amino acid derivative, incorporating elements like ethoxy, phenyl, amino, and trifluoroacetamido groups, indicating its potential for specific biochemical interactions or synthetic applications.

Synthesis Analysis

The synthesis of structurally complex amino acids and their derivatives, similar to our compound of interest, typically involves multi-step chemical processes. For example, the preparation of homologs to related amino acids has been demonstrated through optical resolution and synthesis from specific precursors, indicating the intricate steps needed for the synthesis of complex molecules (Kosui et al., 1982).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves understanding the stereochemistry and functional groups present. The configuration of chiral centers, as seen in the synthesis of stereospecific amino acids, plays a crucial role in the molecule's biological and chemical properties (Ishibuchi et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of such compounds is significantly influenced by their functional groups. For instance, the presence of an amino group and a trifluoroacetamido group can facilitate various chemical reactions, including condensation and coupling reactions, which are essential for synthesizing peptides and other complex molecules (Solladié-Cavallo & Khiar, 1990).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure. Compounds with similar complex structures have shown varied physical properties based on their stereochemistry and functional groups, affecting their solubility and phase behavior (Feeder & Jones, 1994).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical agents, and stability, are critical for understanding the compound's behavior in different environments. For instance, the trifluoroacetamido group's presence in compounds can impart unique reactivity patterns, making them subjects for further chemical transformations (Usachev et al., 2007).

Scientific Research Applications

Synthetic Methods and Building Blocks

  • Facile Synthesis of Amino Acids

    Research on the synthesis of amino acids, such as (2S,3R)-3-amino-2-hydroxycarboxylic acids, demonstrates the importance of complex molecules in producing key components for pharmaceuticals like Amastatin and Bestatin. These compounds are prepared from chiral synthons, highlighting the role of intricate molecules in drug synthesis (Ishibuchi et al., 1992).

  • Derivatives for Drug Development

    The creation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid showcases the potential for developing pharmaceuticals. These derivatives utilize the reactivity of both amino and carboxy terminal groups, suggesting similar compounds could serve as intermediates in drug design (Putis et al., 2008).

Catalysis and Material Science

  • Hydrogenation Catalysts: Compounds like zeolite-supported polyvinyl alcohol–amino acid–platinum complexes, which catalyze the hydrogenation of aldehydes and ketones, demonstrate how complex molecules can influence catalytic processes. Such research indicates the potential for using sophisticated molecules in catalysis and material science (Liu et al., 1999).

Chemical Synthesis and Reactivity

  • Synthesis of Fluorinated Compounds: The preparation of polyfluorinated 1,4-naphthoquinones with amino acid substituents, as explored in cytotoxicity evaluations, illustrates the role of complex molecules in synthesizing new materials with potential applications in medical and material sciences. These findings suggest avenues for the use of similar compounds in creating functional materials with specific properties (Troshkova et al., 2014).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, potential applications, etc.


I hope this general guide is helpful. For a specific analysis of “(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid”, I would recommend consulting a chemistry professional or conducting a thorough literature search. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional and in a controlled environment following all safety protocols.


properties

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLDFNVDZZGPHE-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437842
Record name N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~6~-(trifluoroacetyl)-L-lysine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

CAS RN

116169-90-5
Record name 1-Ethyl (αS)-α-[[(1S)-1-carboxy-5-[(2,2,2-trifluoroacetyl)amino]pentyl]amino]benzenebutanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~6~-(trifluoroacetyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, α-[[(1S)-1-carboxy-5-[(2,2,2-trifluoroacetyl)amino]pentyl]amino]-, 1-ethyl ester, (αS)
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